molecular formula C16H13NO3 B11168058 3-Benzyl-1,2-benzoxazol-6-yl acetate

3-Benzyl-1,2-benzoxazol-6-yl acetate

Cat. No.: B11168058
M. Wt: 267.28 g/mol
InChI Key: NRPORVHYLBZHCG-UHFFFAOYSA-N
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Description

3-Benzyl-1,2-benzoxazol-6-yl acetate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,2-benzoxazol-6-yl acetate typically involves the condensation of 2-aminophenol with benzyl aldehyde, followed by acetylation. One common method includes the use of catalysts such as FeCl3 and solvents like toluene under controlled temperature conditions . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,2-benzoxazol-6-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized benzoxazole derivatives, reduced benzoxazole compounds, and substituted benzoxazole derivatives .

Scientific Research Applications

3-Benzyl-1,2-benzoxazol-6-yl acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-1,2-benzoxazol-6-yl acetate involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer research, it inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 3-Benzyl-1,2-benzoxazol-6-yl acetate exhibits unique properties such as higher antimicrobial activity and better solubility in organic solvents. Its structural features allow for greater functionalization, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

(3-benzyl-1,2-benzoxazol-6-yl) acetate

InChI

InChI=1S/C16H13NO3/c1-11(18)19-13-7-8-14-15(17-20-16(14)10-13)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3

InChI Key

NRPORVHYLBZHCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=NO2)CC3=CC=CC=C3

Origin of Product

United States

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